molecular formula C11H17NO4 B2410379 (1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid CAS No. 2173996-97-7

(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid

Cat. No. B2410379
CAS RN: 2173996-97-7
M. Wt: 227.26
InChI Key: VWXMXVVMJQHITP-CPCISQLKSA-N
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Description

(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26. The purity is usually 95%.
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Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as (1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid, are known for their potential as biorenewable chemicals. They serve as precursors for various industrial chemicals and can be produced using engineered microbes. However, these acids can inhibit microbial growth at concentrations below desired yields. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial. It involves examining the effects on the cell membrane, internal pH, and metabolic processes of microbes like Escherichia coli and Saccharomyces cerevisiae. Identifying strategies to enhance microbial robustness can improve industrial performance of these biocatalysts (Jarboe, Royce, & Liu, 2013).

Novel Carboxylic Acid Bioisosteres in Medicinal Chemistry

The carboxylic acid group is integral to many drugs, but some have been withdrawn due to toxicity or issues like reduced metabolic stability. Medicinal chemists often use bioisosteres to address these problems. Recent developments in carboxylic acid bioisosterism have been focused on changes in bioactivity, selectivity, or physiochemical properties brought by substitutions. The continuous innovation in developing novel carboxylic acid substitutes demonstrates the creativity required in modern drug design to overcome challenges (Horgan & O’ Sullivan, 2021).

Applications and Perspectives of 2-Methyloxolane as a Sustainable Solvent

2-Methyloxolane (2-MeOx) is a bio-based solvent used for extracting natural products and food ingredients. It offers an environmentally and economically viable alternative to conventional petroleum-based solvents like hexane. The detailed toxicological profile, extraction efficiency, and environmental impacts of 2-MeOx have been thoroughly assessed. Its solvent power makes it suitable for various applications in modern plant-based chemistry, promising a shift towards more sustainable practices in the industry (Rapinel et al., 2020).

properties

IUPAC Name

(1S,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-11(8(13)14)6-7(11)12/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXMXVVMJQHITP-CPCISQLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2([C@@H]1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2173996-97-7
Record name rac-(1R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
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